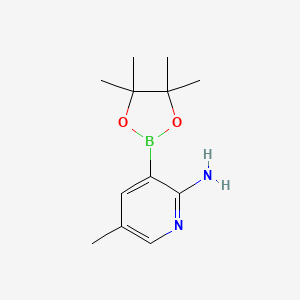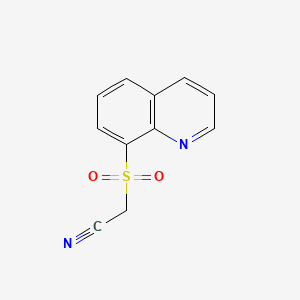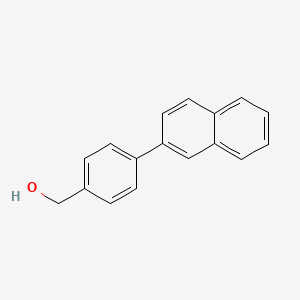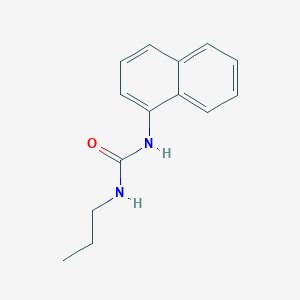
1-(Naphthalen-1-yl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-3-propylurea is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring attached to a propylurea moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-3-propylurea typically involves the reaction of naphthalene-1-amine with propyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-1-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalene-1-yl-propylamine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-1,3-dicarboxylic acid derivatives.
Reduction: Naphthalene-1-yl-propylamine.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)-3-propylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.
1-(Naphthalen-1-yl)-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-(Naphthalen-1-yl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1-(Naphthalen-1-yl)-3-propylurea is unique due to its specific propylurea moiety, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
13256-78-5 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-3-propylurea |
InChI |
InChI=1S/C14H16N2O/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Clave InChI |
HMZYFFODLAXNRS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


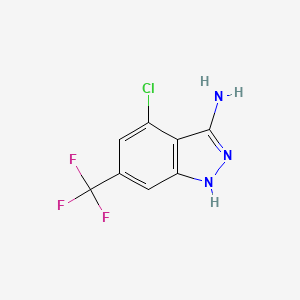
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
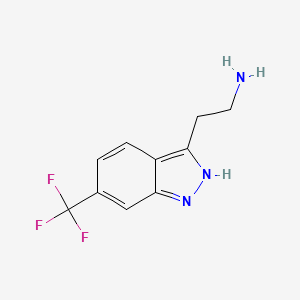
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)


![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
